Cas no 851804-41-6 (1-(2H-1,3-benzodioxole-5-carbonyl)-2-{(2,5-dimethylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{(2,5-dimethylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 1-(2H-1,3-benzodioxole-5-carbonyl)-2-{(2,5-dimethylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
- benzo[d][1,3]dioxol-5-yl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Methanone, 1,3-benzodioxol-5-yl[2-[[(2,5-dimethylphenyl)methyl]thio]-4,5-dihydro-1H-imidazol-1-yl]-
- 1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- F0630-1131
- AKOS024589098
- 851804-41-6
- 1,3-benzodioxol-5-yl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
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- Inchi: 1S/C20H20N2O3S/c1-13-3-4-14(2)16(9-13)11-26-20-21-7-8-22(20)19(23)15-5-6-17-18(10-15)25-12-24-17/h3-6,9-10H,7-8,11-12H2,1-2H3
- InChI Key: IQRQVNBNRHBDPT-UHFFFAOYSA-N
- SMILES: C(C1=CC=C2OCOC2=C1)(N1C(SCC2=CC(C)=CC=C2C)=NCC1)=O
Computed Properties
- Exact Mass: 368.11946368g/mol
- Monoisotopic Mass: 368.11946368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 555
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 76.4Ų
Experimental Properties
- Density: 1.32±0.1 g/cm3(Predicted)
- Boiling Point: 539.0±60.0 °C(Predicted)
- pka: 1.70±0.60(Predicted)
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{(2,5-dimethylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Life Chemicals | F0630-1131-2μmol |
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851804-41-6 | 90%+ | 2μl |
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| Life Chemicals | F0630-1131-20μmol |
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
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| Life Chemicals | F0630-1131-1mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
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| Life Chemicals | F0630-1131-2mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
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| Life Chemicals | F0630-1131-3mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851804-41-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0630-1131-4mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851804-41-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0630-1131-5mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851804-41-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0630-1131-10mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851804-41-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{(2,5-dimethylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 1-(2H-1,3-benzodioxole-5-carbonyl)-2-{(2,5-dimethylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
Chemical Compound CAS No 851804-41-6: 1-(2H-1,3-benzodioxole-5-carbonyl)-2-{(2,5-dimethylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
The compound with CAS No 851804-41-6, named 1-(2H-1,3-benzodioxole-5-carbonyl)-2-{(2,5-dimethylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole moiety, an imidazole ring system, and a methylsulfanyl group. These structural features contribute to its potential applications in drug discovery and materials science.
Recent studies have highlighted the importance of benzodioxole derivatives in medicinal chemistry due to their ability to modulate various biological targets. The benzodioxole moiety in this compound is particularly interesting as it can act as a bioisostere for other aromatic systems, offering enhanced stability and bioavailability. This makes the compound a promising candidate for the development of novel therapeutic agents.
The imidazole ring system in this molecule is another key feature. Imidazoles are known for their ability to form hydrogen bonds and participate in π-π interactions, which are crucial for molecular recognition and binding in biological systems. Recent research has demonstrated that imidazole-containing compounds can exhibit potent anti-inflammatory and antioxidant activities, further underscoring the potential of this compound in drug development.
The presence of a methylsulfanyl group adds another layer of complexity to this molecule. Sulfur-containing groups are known to enhance the pharmacokinetic properties of drugs, including absorption and distribution. This makes the compound an attractive candidate for the design of drugs with improved efficacy and reduced side effects.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound using a combination of coupling reactions and catalytic processes. Researchers have employed methodologies such as Suzuki-Miyaura coupling and Stille coupling to construct the complex architecture of this molecule. These methods not only ensure high yields but also allow for precise control over the stereochemistry of the product.
In terms of applications, this compound has shown potential in several areas. In pharmacology, it has been investigated as a lead compound for the development of anti-cancer agents due to its ability to inhibit key enzymes involved in cell proliferation. Additionally, its anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases such as arthritis.
From a materials science perspective, the unique electronic properties of this compound make it suitable for applications in organic electronics. The conjugated system formed by the benzodioxole, imidazole, and methylsulfanyl groups enables efficient charge transport, which is essential for devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Furthermore, recent studies have explored the use of this compound as a building block for supramolecular assemblies. Its ability to form hydrogen bonds and π-π interactions makes it an ideal component for constructing self-assembled nanostructures with potential applications in drug delivery and sensing technologies.
In conclusion, the compound with CAS No 851804-41-6 represents a significant advancement in organic chemistry. Its unique structure, combined with its versatile functional groups, positions it as a valuable tool in both medicinal chemistry and materials science. As research continues to uncover its full potential, this compound is expected to play a pivotal role in driving innovation across multiple disciplines.
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